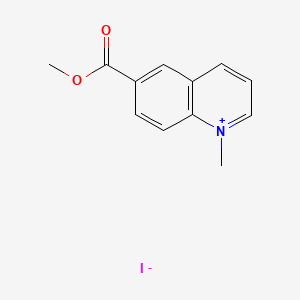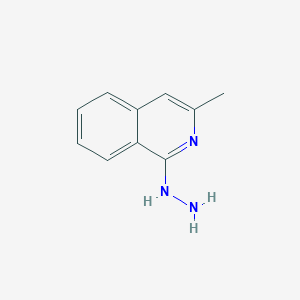
4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 1-(chloromethyl)-2-(difluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine or chlorine atoms to hydrogen, yielding simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include substituted benzene derivatives, azides, thiols, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.
Medicine: It is a precursor in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the compound acts as an electrophile due to the presence of electron-withdrawing halogen atoms, making it susceptible to nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-chlorobenzene: Similar in structure but lacks the difluoromethoxy group.
4-Bromo-1-(chloromethyl)benzene: Similar but does not contain the difluoromethoxy group.
2-(Difluoromethoxy)benzene: Lacks the bromine and chlorine atoms.
Uniqueness
4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene is unique due to the combination of bromine, chlorine, and difluoromethoxy groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C8H6BrClF2O |
|---|---|
Poids moléculaire |
271.48 g/mol |
Nom IUPAC |
4-bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C8H6BrClF2O/c9-6-2-1-5(4-10)7(3-6)13-8(11)12/h1-3,8H,4H2 |
Clé InChI |
JILVDHKWKYLMJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)OC(F)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



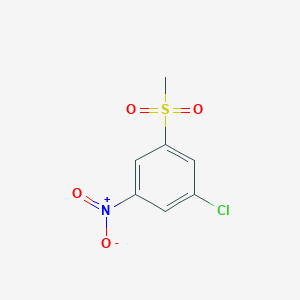
![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
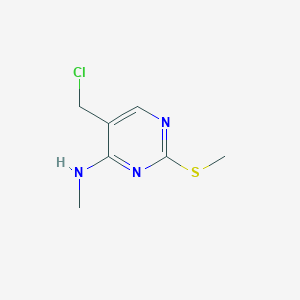
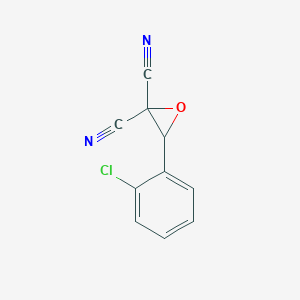
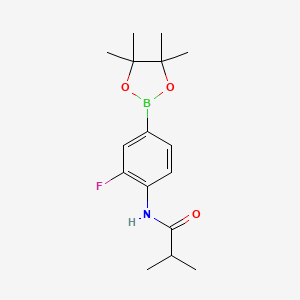
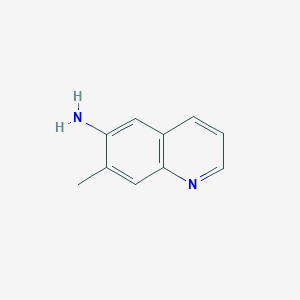
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)
![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)
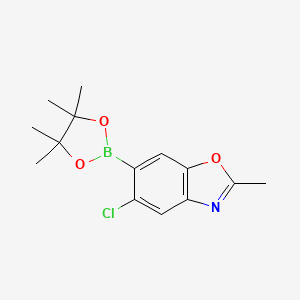

![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
